2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL
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Overview
Description
2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL is a complex organic compound that features a fluorophenyl group, making it a significant molecule in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL typically involves multiple steps. One common method starts with the reaction of 2-fluorophenyl ethylamine with formaldehyde to form an intermediate compound. This intermediate is then reacted with 2-methylpropan-1-OL under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethyl-2-fluorophenyl)ethan-1-amine
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
Compared to similar compounds, 2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL stands out due to its specific structural features, such as the presence of both fluorophenyl and amino groups.
Properties
CAS No. |
627521-14-6 |
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Molecular Formula |
C14H23FN2O |
Molecular Weight |
254.34 g/mol |
IUPAC Name |
2-[2-[2-(2-fluorophenyl)ethylamino]ethylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H23FN2O/c1-14(2,11-18)17-10-9-16-8-7-12-5-3-4-6-13(12)15/h3-6,16-18H,7-11H2,1-2H3 |
InChI Key |
ZQGJVVHPGSCTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCCNCCC1=CC=CC=C1F |
Origin of Product |
United States |
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